
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. Common reagents used in these reactions include protecting agents like silyl ethers, glycosyl donors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes such as polymerases or kinases, interfering with their normal function.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV infections.
Uniqueness
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-2-7-9(15)6(5-17-7)12-3-1-8(14)11-10(12)16/h1,3,6-7,9,13,15H,2,4-5H2,(H,11,14,16)/t6-,7+,9-/m0/s1 |
Clave InChI |
VKQJUDFOCHHTFN-OOZYFLPDSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](O1)CCO)O)N2C=CC(=O)NC2=O |
SMILES canónico |
C1C(C(C(O1)CCO)O)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


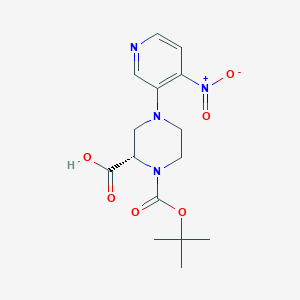
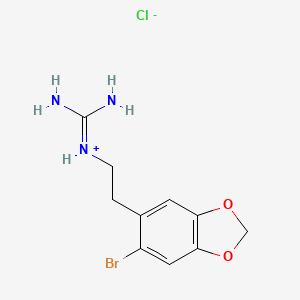
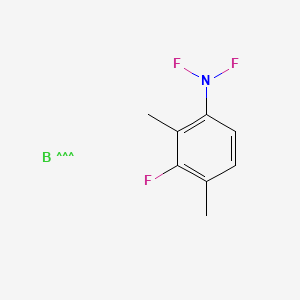
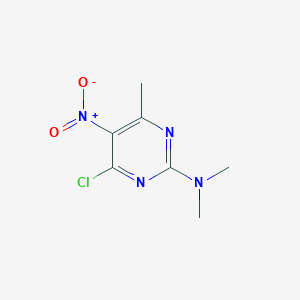

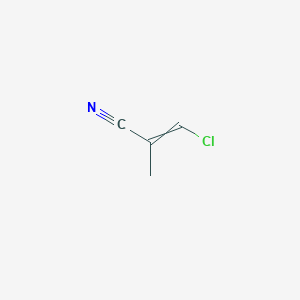
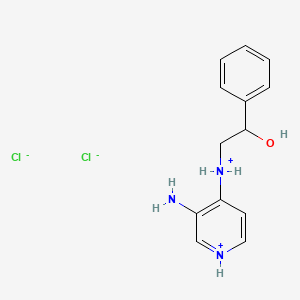



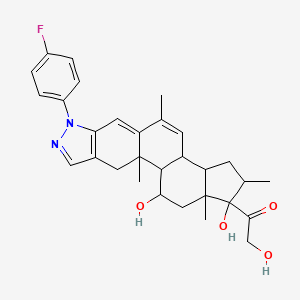
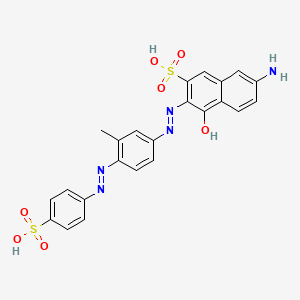
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)
